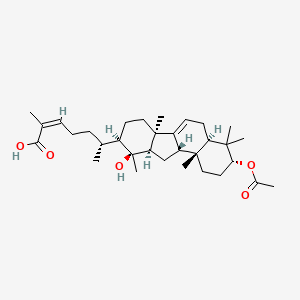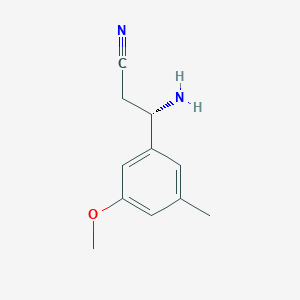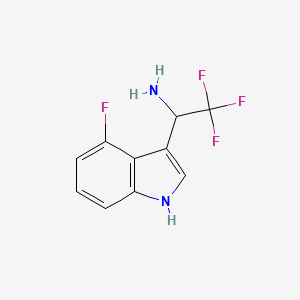
2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine is a synthetic compound characterized by the presence of trifluoromethyl and fluoroindole groups. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine typically involves the reaction of 4-fluoroindole with a trifluoromethylating agent. One common method includes the use of trifluoroacetic acid and a suitable amine source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoroindole groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-trifluoro-1-phenylethanamine
- 2,2,2-trifluoro-1-(4-chloro-1H-indol-3-yl)ethan-1-amine
- 2,2,2-trifluoro-1-(4-bromo-1H-indol-3-yl)ethan-1-amine
Uniqueness
Compared to similar compounds, 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine is unique due to the presence of both trifluoromethyl and fluoroindole groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H8F4N2 |
|---|---|
Peso molecular |
232.18 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C10H8F4N2/c11-6-2-1-3-7-8(6)5(4-16-7)9(15)10(12,13)14/h1-4,9,16H,15H2 |
Clave InChI |
QHZNQJFIAMWCQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)F)C(=CN2)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylideneamino]cyclopropane-1-carboxylate](/img/structure/B13058805.png)
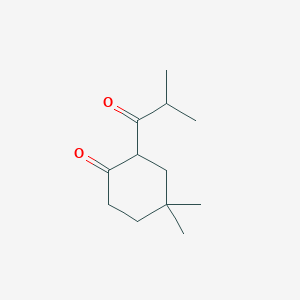
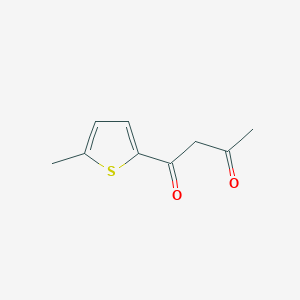
![N-(Tert-butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-amine](/img/structure/B13058822.png)
![tert-ButylN-[cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate](/img/structure/B13058841.png)
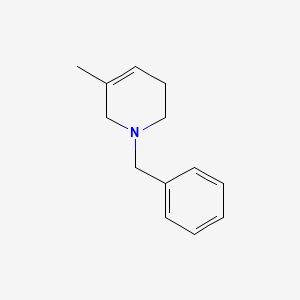
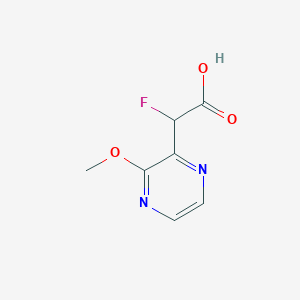
![8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid](/img/structure/B13058844.png)
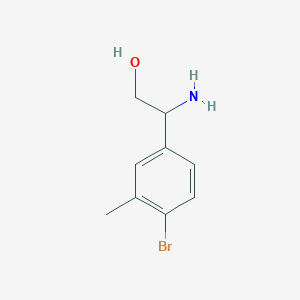

![4-[4-(4-fluorophenyl)phenyl]benzaldehyde](/img/structure/B13058873.png)

